molecular formula C4H8ClNO5 B12074502 3-Hydroxyaspartic acid hydrochloride

3-Hydroxyaspartic acid hydrochloride

Katalognummer: B12074502
Molekulargewicht: 185.56 g/mol
InChI-Schlüssel: CNSCFTFKMPWXOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. For example, the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base have been used to prepare derivatives of this compound .

Industrial Production Methods

Industrial production methods for (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride typically involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize cost-effective and scalable processes, such as the use of chiral catalysts in batch or continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction can regenerate the original hydroxyl group.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor or a substrate in enzymatic reactions, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-3-Methylglutamate: This compound is structurally similar but has a methyl group at the 3-position.

    (2S,3S)-3-Methylglutamine: Another similar compound with a methyl group and an amide functional group.

Uniqueness

(2S,3S)-2-Amino-3-hydroxysuccinic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C4H8ClNO5

Molekulargewicht

185.56 g/mol

IUPAC-Name

2-amino-3-hydroxybutanedioic acid;hydrochloride

InChI

InChI=1S/C4H7NO5.ClH/c5-1(3(7)8)2(6)4(9)10;/h1-2,6H,5H2,(H,7,8)(H,9,10);1H

InChI-Schlüssel

CNSCFTFKMPWXOF-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)O)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.